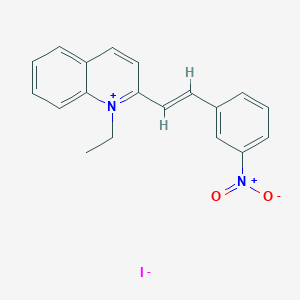
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide is a chemical compound with the molecular formula C19H17IN2O2 and a molecular weight of 432.264 g/mol . It is a member of the quinolinium family and is characterized by the presence of a nitrostyryl group attached to the quinoline ring. This compound is often used in scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with ethyl iodide to form 1-ethyl-2-methylquinolinium iodide. This intermediate is then reacted with 3-nitrobenzaldehyde under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Analyse Des Réactions Chimiques
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Addition: The double bond in the styryl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include hydrogen gas, halogens, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide can be compared with other quinoline derivatives such as:
1-Ethyl-2,3,3-trimethylindolium iodide: Similar in structure but with different substituents on the quinoline ring.
2-Arylquinoline derivatives: Known for their selective binding to estrogen receptors.
The uniqueness of this compound lies in its nitrostyryl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H17IN2O2 |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
1-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C19H17N2O2.HI/c1-2-20-17(13-11-16-7-3-4-9-19(16)20)12-10-15-6-5-8-18(14-15)21(22)23;/h3-14H,2H2,1H3;1H/q+1;/p-1/b12-10+; |
Clé InChI |
WJNAZIKTSZOKGO-VHPXAQPISA-M |
SMILES isomérique |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].[I-] |
SMILES canonique |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=CC=C3)[N+](=O)[O-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


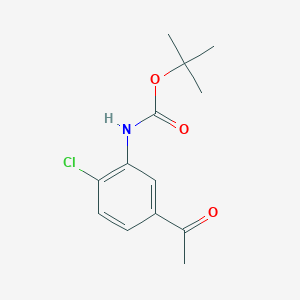
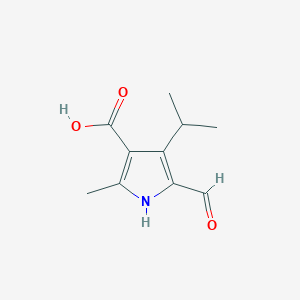

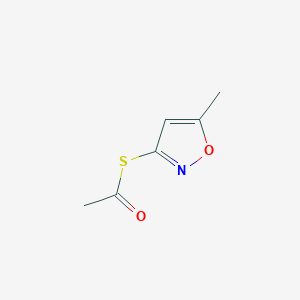
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
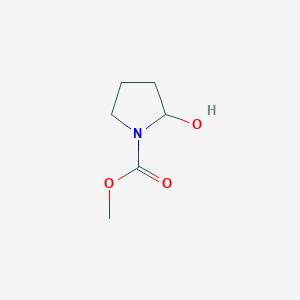
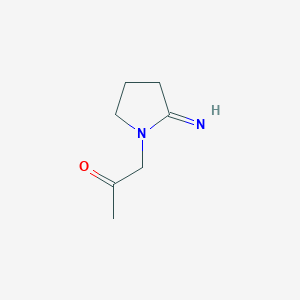

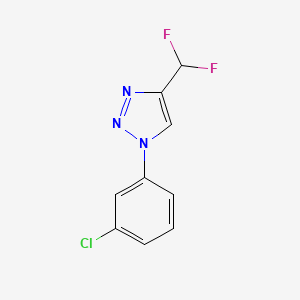
![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
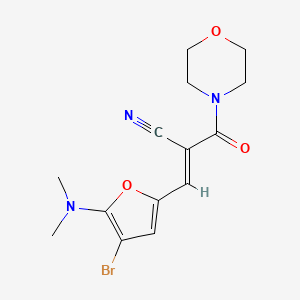
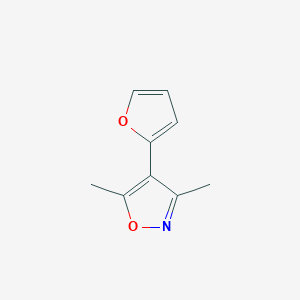
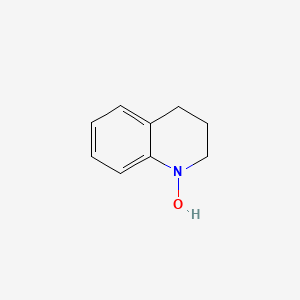
![(2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15207334.png)
